Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- typically involves the nitration of camphor. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Oxidation: 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of fragrances and flavoring agents due to its camphor-like odor.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Camphor: The parent compound, lacks the nitro group, and has different chemical properties and applications.
3-Aminocamphor: The reduced form of 3-nitrocamphor, with an amine group instead of a nitro group.
Camphorquinone: An oxidized derivative of camphor with a diketone structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
2243-88-1 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO3/c1-9(2)6-4-5-10(9,3)8(12)7(6)11(13)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
SYWPFFHYANKVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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